molecular formula C18H34O4 B14355794 3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate CAS No. 92177-99-6

3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate

Katalognummer: B14355794
CAS-Nummer: 92177-99-6
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: WPIYAXQPRQYXCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate is an organic peroxide compound. It is known for its applications in polymer chemistry, particularly as an initiator for polymerization reactions. The compound’s structure includes two 3,3,5-trimethylhexanoyl groups linked by a peroxide bond, making it a valuable reagent in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate typically involves the reaction of 3,3,5-trimethylhexanoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent decomposition of the peroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the reactive nature of organic peroxides.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions, making the compound useful in the production of various polymers.

Common Reagents and Conditions

The decomposition of this peroxide is often induced by heat or the presence of a catalyst. Common catalysts include transition metal salts and certain organic compounds. The reaction conditions typically involve elevated temperatures to facilitate the breakdown of the peroxide bond.

Major Products Formed

The major products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process.

Wissenschaftliche Forschungsanwendungen

3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate has several applications in scientific research:

    Polymer Chemistry: It is widely used as an initiator in the polymerization of various monomers, leading to the production of plastics, resins, and other polymeric materials.

    Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as high strength and thermal stability.

    Biomedical Research:

    Industrial Applications: The compound is used in the manufacturing of coatings, adhesives, and sealants, where it helps in the curing process.

Wirkmechanismus

The mechanism of action of 3,3,5-trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate involves the generation of free radicals upon decomposition. These radicals can initiate chain reactions in polymerization processes. The molecular targets include unsaturated monomers, which react with the radicals to form long polymer chains. The pathways involved are primarily radical chain mechanisms, which are common in polymer chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoyl Peroxide: Another widely used organic peroxide in polymerization reactions.

    Di-tert-butyl Peroxide: Known for its use as a radical initiator in various chemical processes.

    Cumene Hydroperoxide: Used in the production of phenol and acetone, as well as a polymerization initiator.

Uniqueness

3,3,5-Trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate specific free radicals makes it valuable in the synthesis of polymers with tailored properties.

Eigenschaften

CAS-Nummer

92177-99-6

Molekularformel

C18H34O4

Molekulargewicht

314.5 g/mol

IUPAC-Name

3,3,5-trimethylhexanoyl 3,3,5-trimethylhexaneperoxoate

InChI

InChI=1S/C18H34O4/c1-13(2)9-17(5,6)11-15(19)21-22-16(20)12-18(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3

InChI-Schlüssel

WPIYAXQPRQYXCN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)(C)CC(=O)OOC(=O)CC(C)(C)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.